molecular formula C16H17Cl2NO3S B2817803 2,4-dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide CAS No. 1351615-78-5

2,4-dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide

Cat. No.: B2817803
CAS No.: 1351615-78-5
M. Wt: 374.28
InChI Key: SVKHAIKTZRKOLE-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in chemical biology and medicinal chemistry. This compound features a primary sulfonamide group, a well-established zinc-binding moiety that is prevalent in inhibitors of carbonic anhydrases , a family of metabolically important enzymes . The specific substitution pattern on the benzene ring and the unique 2-hydroxy-3-phenylpropyl side chain are designed to modulate the compound's affinity, selectivity, and physicochemical properties for targeted research applications. Potential Research Applications & Value: Enzyme Inhibition Studies: The core benzenesulfonamide structure suggests potential for investigating inhibition of human carbonic anhydrase isozymes. Researchers are exploring selective CA inhibitors, particularly against the tumor-associated CAIX isozyme, for their potential in anticancer therapeutic development . Infectious Disease Research: Structurally related tertiary aryl sulfonamides have been identified as potent inhibitors of diverse influenza A virus entry and replication, functioning by targeting the viral hemagglutinin (HA) protein and preventing membrane fusion . This compound may be of interest for similar virological studies. Multi-Target Drug Discovery: The incorporation of a hydroxy-phenylpropyl group aligns with strategies in neurodegenerative disease research, where similar functional groups are used to confer antioxidant activity, metal-chelating ability, and improved blood-brain barrier permeability in multi-target directed ligands . Note on Use: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments before handling.

Properties

IUPAC Name

2,4-dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO3S/c1-11-7-16(15(18)9-14(11)17)23(21,22)19-10-13(20)8-12-5-3-2-4-6-12/h2-7,9,13,19-20H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKHAIKTZRKOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-5-methylbenzenesulfonyl chloride and 2-hydroxy-3-phenylpropylamine.

    Nucleophilic Substitution: The primary step involves a nucleophilic substitution reaction where 2-hydroxy-3-phenylpropylamine reacts with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. This reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
This compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes such as carbonic anhydrases and certain kinases. Inhibitors of these enzymes are crucial in treating conditions like glaucoma and cancer. A detailed investigation revealed that the compound's structure allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity .

Pharmacological Applications

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this sulfonamide derivative. Animal model studies showed a reduction in inflammation markers when treated with the compound, indicating its potential use in managing inflammatory diseases such as arthritis .

Cancer Research
The compound has been evaluated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth. For example, it was shown to inhibit the proliferation of breast cancer cell lines in vitro .

Environmental Science

Pesticide Development
Due to its chemical structure, 2,4-dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide has been investigated as a potential pesticide. Its efficacy against specific agricultural pests was tested, yielding promising results that suggest it could be developed into a safer alternative to conventional pesticides .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionInhibits carbonic anhydrases and kinases
PharmacologicalAnti-inflammatory EffectsReduces inflammation markers in animal models
Cancer ResearchInduces apoptosis in breast cancer cells
Environmental SciencePesticide DevelopmentEffective against agricultural pests

Case Studies

  • Antibacterial Efficacy Study
    A recent study evaluated the antibacterial properties of various sulfonamide derivatives, including 2,4-dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide. Results showed that this compound had a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, making it a candidate for further development .
  • Cancer Cell Line Analysis
    In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis. The mechanism was linked to the inhibition of specific signaling pathways that promote cell survival .
  • Environmental Impact Assessment
    An assessment of the environmental impact of using this compound as a pesticide revealed that it has lower toxicity to non-target organisms compared to conventional pesticides while maintaining efficacy against target pests. This positions it as a viable option for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonamide groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chalcone–Sulfonamide Hybrids ()

The chalcone derivatives, such as (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide , share the 2,4-dichloro-5-methylbenzenesulfonamide core but incorporate a chalcone (cinnamoylphenyl) group. Key findings include:

  • Anticancer Activity : IC50 values ranged from 0.89–9.63 µg/mL against cervical (HeLa), leukemia (HL-60), and gastric (AGS) cancer cells. Derivative 5 (with bromine substitution) showed the highest potency (IC50 ~0.89 µg/mL) against AGS cells, inducing mitochondrial depolarization and caspase activation .
  • Antioxidant Activity : The chalcone’s alkenyl moiety was critical for radical scavenging (DPPH/ABTS inhibition), with derivative 5 exhibiting the strongest effect .
Structural Implications:
  • The chalcone group enables π-π stacking and enzyme binding via its conjugated system.
  • Halogenation (e.g., bromine) enhances anticancer activity by improving electrophilicity and target affinity .

Other Sulfonamide Derivatives ()

  • The phenylethyl chain increases lipophilicity, which may improve membrane permeability but reduce solubility .
  • N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride: The naphthalene core and aminopropyl group suggest distinct pharmacokinetic profiles compared to benzene-based analogs .

Comparative Data Table

Compound Name Key Substituents Anticancer IC50 (µg/mL) Antioxidant Activity Antimicrobial MIC (µg/mL) Structural Insights
Target Compound 2-Hydroxy-3-phenylpropyl Not reported Hypothesized via -OH Not tested Enhanced solubility, H-bond donor
Chalcone Derivative 5 4-Cinnamoylphenyl 0.89 (AGS) DPPH/ABTS inhibition >500 Conjugated system for target binding
5-Chloro-2-methoxy-N-(2-phenylethyl) Methoxy, Phenylethyl Not tested Not reported Not tested Methoxy modulates electronic properties

Structure–Activity Relationship (SAR) Insights

  • Sulfonamide Core : Common to all analogs, likely facilitating hydrogen bonding with biological targets (e.g., enzymes or receptors).
  • Hydroxy vs.
  • Halogenation : Bromine in chalcone derivatives enhances anticancer activity, suggesting halogen positioning is critical for potency .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for synthesizing 2,4-dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves sulfonylation of the amine group in the hydroxy-phenylpropyl moiety with 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts). Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used, with temperature control (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry. Key diagnostic peaks include the sulfonamide proton (δ 8–10 ppm in DMSO-d₆) and hydroxy group (δ 4–5 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while infrared (IR) spectroscopy validates functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Preliminary studies on analogous sulfonamides suggest potential enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity. Researchers should design assays such as enzyme kinetics (using spectrophotometric methods) or MIC (minimum inhibitory concentration) tests against bacterial/fungal strains. Cross-validate results with computational docking studies to identify binding interactions .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent effects) or impurities. Standardize protocols:
  • Use identical solvent systems (e.g., DMSO concentration ≤1% in cell-based assays).
  • Validate purity with HPLC (≥95% purity threshold).
  • Perform dose-response curves across multiple cell lines or enzyme isoforms. Reference structural analogs (e.g., ) to contextualize structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Solubility : Test co-solvents (PEG-400, cyclodextrins) or salt formation (e.g., sodium or hydrochloride salts).
  • Bioavailability : Conduct pharmacokinetic profiling (plasma stability, Caco-2 permeability assays). Modify the hydroxypropyl group (e.g., acetylation for prodrug strategies) to enhance membrane permeability .

Q. How does the compound behave in environmental matrices, and what are its degradation products?

  • Methodological Answer : Follow protocols from environmental fate studies (e.g., ):
  • Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25–50°C; analyze via LC-MS for degradation products.
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor by HPLC. Key degradation pathways may involve cleavage of the sulfonamide bond or hydroxylation .

Q. What advanced computational methods predict the compound’s interactions with novel targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding stability with putative targets (e.g., kinases) using software like GROMACS.
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Cross-reference with crystallographic data from similar sulfonamides () to refine docking models .

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